molecular formula C11H15NO2 B15246979 Ethyl 4-propylnicotinate

Ethyl 4-propylnicotinate

Cat. No.: B15246979
M. Wt: 193.24 g/mol
InChI Key: MXPISRLJXUZZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-propylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (niacin) and is characterized by the presence of an ethyl group and a propyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water\text{Nicotinic acid} + \text{Ethanol} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nicotinic acid+Ethanol+PropanolH2​SO4​​Ethyl 4-propylnicotinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).

    Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alcohols or amines.

Major Products Formed:

    Hydrolysis: Nicotinic acid, ethanol, and propanol.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.

    Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.

Comparison with Similar Compounds

Ethyl 4-propylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:

    Methyl nicotinate: Similar ester with a methyl group instead of an ethyl and propyl group.

    Ethyl nicotinate: Contains only an ethyl group attached to the nicotinic acid moiety.

    Propyl nicotinate: Contains only a propyl group attached to the nicotinic acid moiety.

Uniqueness: this compound is unique due to the presence of both ethyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to other nicotinic acid esters.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3

InChI Key

MXPISRLJXUZZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.